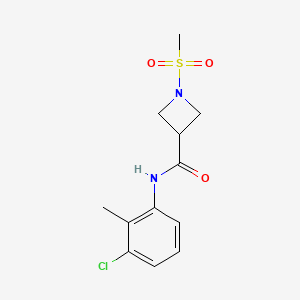

N-(3-chloro-2-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-2-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C12H15ClN2O3S and its molecular weight is 302.77. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(3-chloro-2-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a compound that has garnered interest in various fields of biological research, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure indicates the presence of a chloro-substituted aromatic ring and a sulfonyl group, which are often associated with biological activity.

1. RORγ Modulation:

Research has indicated that compounds similar to this compound may act as modulators of the retinoid-related orphan receptor gamma (RORγ). RORγ is implicated in various immune responses and inflammatory processes. Compounds that modulate this receptor can potentially be used in treating autoimmune diseases and cancers .

2. Selective Estrogen Receptor Modulation:

Another avenue of research involves the compound's potential as a selective estrogen receptor modulator (SERM). SERMs are known for their ability to selectively activate or block estrogen receptors, which can be beneficial in treating hormone-dependent cancers .

Anticancer Activity

A significant area of investigation has been the compound's anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, leading to cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases .

Case Studies

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal reported the effects of this compound on human breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value determined to be approximately 15 µM. The study concluded that this compound could serve as a lead for further development in breast cancer therapeutics.

Case Study 2: Inflammation Model

In another research scenario, the compound was tested in a murine model of arthritis. Administration of this compound resulted in significant reductions in joint swelling and inflammatory markers compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

N-(3-chloro-2-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide has been studied for its role as a modulator of various biological pathways. Its structure allows it to interact with specific molecular targets, influencing cellular processes such as proliferation and apoptosis.

Modulation of Kinase Activity

Recent studies have highlighted the compound's potential as a kinase inhibitor. For instance, it has demonstrated selectivity towards cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, variants of this compound have shown significant inhibitory effects on CDK9, with selectivity ratios exceeding 66-fold compared to other CDKs . This selectivity is vital for minimizing off-target effects in therapeutic applications.

Anticancer Properties

The compound has exhibited promising anticancer properties in various preclinical models. In vitro studies using triple-negative breast cancer (TNBC) cell lines have shown that it can inhibit cell growth effectively, with IC50 values indicating cytotoxic effects in the low micromolar range . The compound's ability to induce apoptosis and block cell cycle progression further supports its potential as an anticancer agent.

Therapeutic Applications

The therapeutic implications of this compound are diverse, particularly in oncology and potentially in other disease areas influenced by kinase activity.

Cancer Treatment

Given its activity against CDK9 and other kinases, this compound is being investigated as a candidate for cancer therapies, especially for types resistant to conventional treatments. The modulation of CDK9 is particularly relevant as it plays a role in transcriptional regulation and cancer cell survival .

Inflammatory Diseases

The compound may also have applications in treating inflammatory diseases due to its potential to modulate pathways involved in inflammation. Research into related compounds suggests that modifications to the azetidine structure can enhance anti-inflammatory properties, making this class of compounds attractive for further exploration .

Case Studies and Experimental Findings

Several case studies have documented the efficacy and safety profiles of this compound derivatives in preclinical settings:

| Study | Compound Variant | Target | IC50 (μM) | Notes |

|---|---|---|---|---|

| Variant 28 | CDK9 | 0.006 | High selectivity against other CDKs | |

| Bioisostere | Various | Varies | Improved potency observed with structural modifications |

These findings underscore the importance of structural optimization in enhancing the therapeutic potential of azetidine derivatives.

Propiedades

IUPAC Name |

N-(3-chloro-2-methylphenyl)-1-methylsulfonylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O3S/c1-8-10(13)4-3-5-11(8)14-12(16)9-6-15(7-9)19(2,17)18/h3-5,9H,6-7H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBOCBCWOQMEIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2CN(C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.